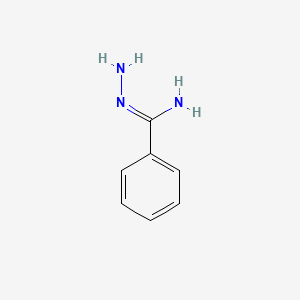
2-(3-溴苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD) is an organoboron compound that has been used in various scientific research applications. TMD is a versatile compound with unique properties that make it useful in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
材料科学中的合成与应用
2-(3-溴苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷衍生物的一个重要应用是合成在材料科学中具有潜在用途的新型化合物。例如,Das 等人(2015 年)合成了一系列新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物。然后,这些衍生物被用来合成含硼聚烯烃体系,这些体系是液晶显示 (LCD) 技术中新材料的潜在中间体,并且可能对神经退行性疾病具有治疗作用 (Das et al., 2015)。
在聚合物化学中的应用
该化合物及其衍生物也用于聚合物化学。Yokoyama 等人(2007 年)探索了它在钯催化的 Suzuki-Miyaura 偶联反应中用于聚芴聚合中的应用。该方法提供了分子量分布窄的明确聚芴,表明其在精密聚合物合成中的重要性 (Yokoyama et al., 2007)。
在有机合成和药物开发中的应用
该化合物已被用于合成各种有机分子,在药物开发中具有潜在应用。例如,Das 等人(2011 年)利用它合成了脂肪生成抑制剂,该抑制剂已显示出作为降脂药物的潜力 (Das et al., 2011)。
在纳米颗粒和量子点合成中的应用
Fischer 等人(2013 年)报道了使用该化合物的衍生物从杂二官能聚芴结构单元合成亮度增强发射调谐纳米颗粒。这些颗粒表现出明亮的荧光发射,这对于在纳米技术和材料科学中的应用至关重要 (Fischer et al., 2013)。
作用机制
Target of Action
The primary target of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the formation of complex organic structures from simpler precursors .
Result of Action
The result of the action of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
生化分析
Biochemical Properties
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. One notable interaction is with palladium complexes, where 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a boron donor in the Suzuki-Miyaura coupling reaction . This interaction is crucial for the formation of biaryl compounds, which are essential in pharmaceutical and material science applications.
Cellular Effects
The effects of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cell proliferation and differentiation . Additionally, 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may impact cellular redox states by interacting with reactive oxygen species (ROS) and antioxidant enzymes .
Molecular Mechanism
At the molecular level, 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, in the Suzuki-Miyaura coupling reaction, it forms a complex with palladium, facilitating the transfer of boron atoms to the organic substrate . This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product . Additionally, 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings are critical for its application in biochemical research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products, which may affect its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have indicated that 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can have sustained effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. Low to moderate doses have been shown to enhance certain biochemical pathways, such as those involved in cell proliferation and differentiation . High doses can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes detrimental at higher concentrations . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily those related to boron metabolism and organic synthesis. It interacts with enzymes such as boron transporters and ligases, facilitating the incorporation of boron into organic molecules . This compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by boron transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins such as boron-binding proteins facilitate the intracellular distribution of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring its availability for biochemical reactions . These transport and distribution mechanisms are essential for the compound’s efficacy in biochemical research.
Subcellular Localization
The subcellular localization of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to specific organelles, where it exerts its biochemical effects . For instance, its localization in the nucleus allows it to interact with transcription factors and modulate gene expression, while its presence in the mitochondria influences cellular metabolism and energy production .
属性
IUPAC Name |
2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWGLQDAMYXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433892 | |
| Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594823-67-3 | |
| Record name | 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
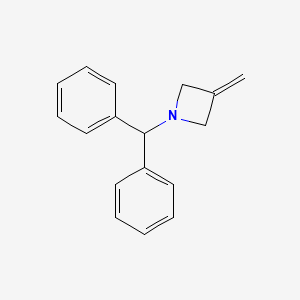
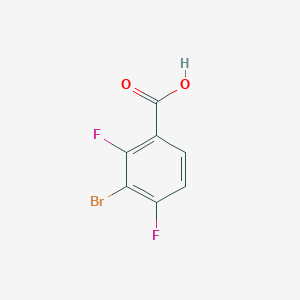
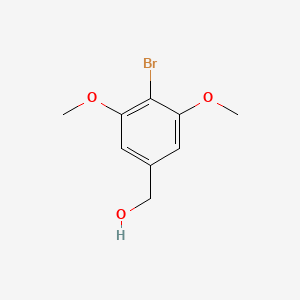
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
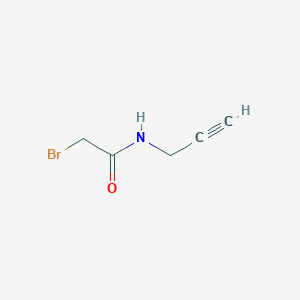

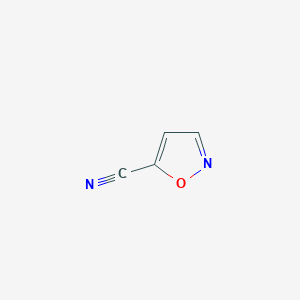
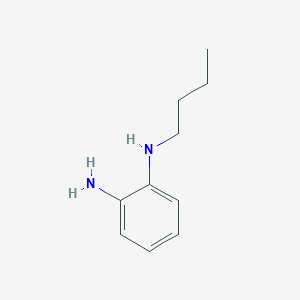

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
